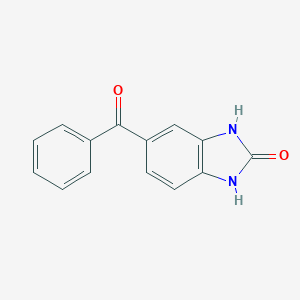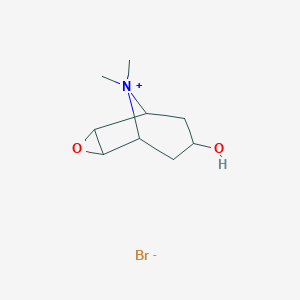
1,3,5-Eto-17-oscl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Eto-17-oscl is a synthetic organic compound derived from the steroidal structure of estradiol It is characterized by the presence of a sulfonyl chloride group attached to the third carbon of the steroidal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Eto-17-oscl typically involves the sulfonylation of Estra-1,3,5(10)-trien-17-one. The reaction is carried out by treating the starting material with chlorosulfonic acid or sulfuryl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form Estra-1,3,5(10)-trien-17-one-3-sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution: Estra-1,3,5(10)-trien-17-one-3-sulfonamides, esters, or thioesters.
Reduction: Estra-1,3,5(10)-trien-17-one-3-sulfonamide.
Oxidation: Estra-1,3,5(10)-trien-17-one-3-sulfonic acid.
Scientific Research Applications
1,3,5-Eto-17-oscl has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of steroidal drugs and hormone analogs.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of steroid hormone receptors and their interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Eto-17-oscl involves its interaction with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modifying their function. This reactivity makes it useful in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Estra-1,3,5(10)-trien-17-one: The parent compound without the sulfonyl chloride group.
Estra-1,3,5(10)-trien-17-one-3-sulfonamide: A reduced form of the sulfonyl chloride derivative.
Estradiol: A naturally occurring estrogen with a similar steroidal structure.
Uniqueness: 1,3,5-Eto-17-oscl is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
148259-10-3 |
|---|---|
Molecular Formula |
C18H21ClO3S |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride |
InChI |
InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
InChI Key |
ASDYGQBNTJDQGH-CBZIJGRNSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Synonyms |
1,3,5-ETO-17-OSCl estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)





![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)



![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
